2-Methylbenzofuran-7-carboxylic acid
Overview
Description
2-Methylbenzofuran-7-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₁₀H₈O₃. It consists of a benzofuran ring substituted with a methyl group at the 2nd position and a carboxylic acid group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzofuran-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a free radical cyclization cascade can be used to construct the benzofuran ring system . Another method involves the use of proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzofuran-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzofuran ring.
Substitution: The compound can undergo substitution reactions, where specific substituents on the benzofuran ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium hydroxide, methanol, and water. These reactions are typically carried out under heating conditions to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted benzofuran compounds.
Scientific Research Applications
2-Methylbenzofuran-7-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methylbenzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors . The specific molecular targets and pathways involved depend on the biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methylbenzofuran-7-carboxylic acid include other benzofuran derivatives such as:
- Amiodarone
- Angelicin
- Bergapten
- Nodekenetin
- Xanthotoxin
- Usnic acid
Uniqueness
This compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-1-benzofuran-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-5-7-3-2-4-8(10(11)12)9(7)13-6/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBDXRXVGUQZJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297799 | |
Record name | 2-methylbenzofuran-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31457-07-5 | |
Record name | 31457-07-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methylbenzofuran-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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